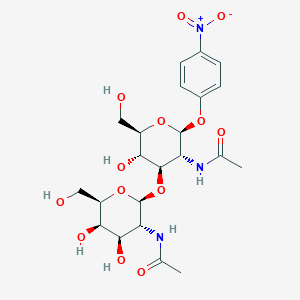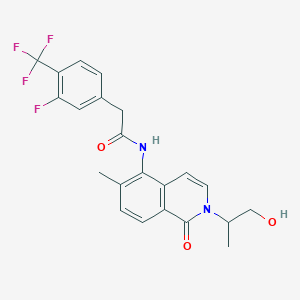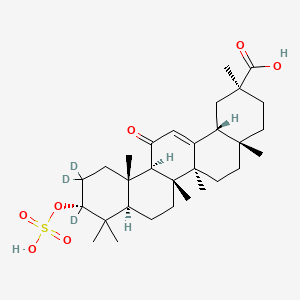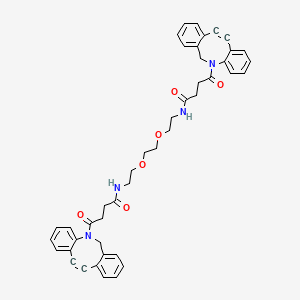![molecular formula C10H15N3O4 B12403231 4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one is a compound with significant importance in the field of pharmaceuticals and biochemistry. This compound is known for its unique structure, which includes a pyrimidine ring and a sugar moiety, making it a nucleoside analog. Nucleoside analogs are often used in antiviral and anticancer therapies due to their ability to interfere with DNA and RNA synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one typically involves the coupling of a pyrimidine base with a sugar moiety. One common method includes the use of a protected sugar derivative, which is then coupled with the pyrimidine base under acidic or basic conditions. The protecting groups are subsequently removed to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various nucleoside analogs with modified functional groups, which can have different biological activities and therapeutic applications.
Applications De Recherche Scientifique
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and its potential as a mutagen.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the treatment of HIV and certain types of cancer.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of 4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA or RNA, where it can interfere with the normal synthesis and function of these nucleic acids. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes like reverse transcriptase in viruses and DNA polymerase in cancer cells, disrupting their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine: Another nucleoside analog used in the treatment of HIV.
Emtricitabine: A nucleoside analog with similar antiviral properties.
Cytarabine: Used in the treatment of certain cancers, particularly leukemia.
Uniqueness
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids. This selectivity can result in fewer side effects and improved efficacy compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C10H15N3O4 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-6(4-14)17-9(8(5)15)13-3-2-7(11)12-10(13)16/h2-3,5-6,8-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,6+,8?,9+/m0/s1 |
Clé InChI |
OBFLVJHTKMCKMC-MKCJCUDPSA-N |
SMILES isomérique |
C[C@H]1[C@H](O[C@H](C1O)N2C=CC(=NC2=O)N)CO |
SMILES canonique |
CC1C(OC(C1O)N2C=CC(=NC2=O)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)


![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)

